molecular formula C10H15N B11936681 2-Methylbenzyldimethylamine CAS No. 4525-48-8

2-Methylbenzyldimethylamine

Cat. No.: B11936681
CAS No.: 4525-48-8
M. Wt: 149.23 g/mol
InChI Key: IDKBVYHLNSAKTG-UHFFFAOYSA-N
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Description

2-Methylbenzyldimethylamine is an organic compound with the molecular formula C10H15N. It is also known as N,N,2-trimethylbenzenemethanamine. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the ortho position and two methyl groups attached to the nitrogen atom. It is a colorless to pale yellow liquid with a strong amine odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methylbenzyldimethylamine involves the reaction of N,N-dimethylbenzylamine with methyl iodide in the presence of ethanol. The reaction mixture is refluxed, and the product is isolated by crystallization and filtration . Another method involves the reaction of o-xylyl bromide with hexamethylenetetramine .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzyldimethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Polymer Science

Curing Agent for Epoxy Resins
2-Methylbenzyldimethylamine is used as a curing agent in epoxy resin formulations. Its application is especially prominent in low volatile organic compound (VOC) systems, where it enhances the curing process. The compound reacts with epoxy resins to form cross-linked networks, improving mechanical properties and thermal stability.

Property Standard Curing Agents This compound
Curing SpeedModerateHigh
Final HardnessModerateHigher than standard
VOC EmissionsHigherLow or negligible

A study indicated that formulations using this compound exhibited faster curing times and comparable hardness to traditional agents without the drawbacks of high VOC emissions .

Catalyst in Organic Synthesis

Role in Organic Reactions
The compound serves as an effective catalyst for various organic reactions, including the synthesis of polyurethane foams and other polyfunctional materials. Its ability to facilitate reactions while minimizing by-products makes it valuable in industrial applications.

Case Study: Synthesis of Polyurethanes

In a controlled study, this compound was tested as a catalyst for polyurethane synthesis. The results demonstrated a significant reduction in reaction time and an increase in yield compared to traditional catalysts.

Catalyst Used Reaction Time (hours) Yield (%)
Conventional Catalyst470
This compound285

This efficiency highlights the compound's potential for industrial applications where time and yield are critical factors .

Medicinal Chemistry

Antimicrobial Properties
Research has shown that quaternary ammonium compounds, including derivatives of this compound, exhibit antimicrobial activity. These compounds can disrupt microbial cell membranes, making them effective against various pathogens.

Biological Evaluation

In biological studies, derivatives of this compound were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications to the structure enhanced antimicrobial potency.

Compound MIC (µM) Activity
Unmodified this compound5.0Moderate
Methylated Derivative1.5High

These results suggest that structural modifications can significantly enhance the antimicrobial properties of this compound, indicating its potential use in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 2-Methylbenzyldimethylamine involves its interaction with various molecular targets. It acts as a nucleophile due to the presence of the nitrogen atom, which can donate a pair of electrons. This nucleophilicity allows it to participate in various chemical reactions, forming bonds with electrophilic centers in other molecules. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylbenzylamine
  • 2-Methylbenzylamine
  • N,N-Dimethyl-2-methylbenzylamine

Uniqueness

2-Methylbenzyldimethylamine is unique due to the presence of both a benzyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties, such as increased nucleophilicity and the ability to form stable quaternary ammonium salts. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical processes .

Biological Activity

2-Methylbenzyldimethylamine (MBDA), a tertiary amine derivative, has garnered interest in various fields, particularly in organic synthesis and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C10_{10}H15_{15}N
  • Molecular Weight: 149.24 g/mol
  • Structure: The compound consists of a benzyl group attached to a dimethylamine group, which contributes to its reactivity and biological properties.

Physical Properties:

  • Boiling Point: Approximately 190°C
  • Melting Point: Around 50°C
  • Solubility: Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

This compound exhibits biological activity through several mechanisms:

  • Receptor Interaction:
    • It interacts with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), influencing neurotransmission pathways linked to mood and behavior.
  • Enzyme Modulation:
    • MBDA has been shown to affect the activity of certain enzymes, potentially altering metabolic pathways within cells.
  • Pharmacodynamics:
    • Preliminary studies suggest that MBDA may exhibit anti-inflammatory properties, though further research is necessary to confirm these effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

  • Absorption: Well-absorbed after oral administration in animal models.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes in the liver, yielding both toxic and bioactive metabolites.
  • Excretion: Mainly excreted through urine, with a minor fraction eliminated via feces.

Case Studies and Research Findings

  • Neurotransmitter Effects:
    • A study demonstrated that MBDA could modulate serotonin and dopamine levels in rat models, suggesting its potential role in treating mood disorders .
  • Anti-inflammatory Properties:
    • Research indicated that MBDA may reduce inflammation markers in vitro, highlighting its therapeutic potential in inflammatory diseases .
  • Toxicological Assessments:
    • Toxicity studies have raised concerns about the compound's effects on aquatic organisms at high concentrations, emphasizing the need for careful environmental monitoring .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Neurotransmitter ModulationAlters serotonin and dopamine levels
Anti-inflammatoryReduces inflammation markers
ToxicityPotentially harmful to aquatic life
Metabolic Pathway InteractionAffects enzyme activity

Environmental Impact

The environmental implications of this compound are significant due to its moderate biodegradability and potential ecotoxicity:

  • Persistence: The compound can persist in aquatic environments, leading to bioaccumulation risks.
  • Regulatory Concerns: Agencies like the EPA monitor its environmental impact due to its use in industrial applications .

Properties

CAS No.

4525-48-8

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

N,N-dimethyl-1-(2-methylphenyl)methanamine

InChI

InChI=1S/C10H15N/c1-9-6-4-5-7-10(9)8-11(2)3/h4-7H,8H2,1-3H3

InChI Key

IDKBVYHLNSAKTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)C

Origin of Product

United States

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